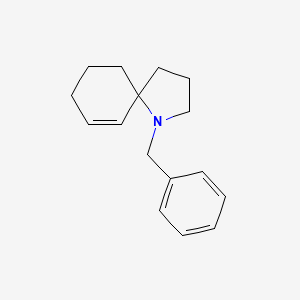
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro(45)dec-6-ene, 1-(phenylmethyl)- is a spirocyclic compound that features a nitrogen atom within its spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclic ketones with N-sulfonylhydrazones and azidoboronic acids. This reaction proceeds through a domino process that forms both Csp3-C and Csp3-N bonds without the need for a transition-metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Phenyl-1-azaspiro(4.5)decane hydrochloride
- 2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one
- 6-Phenyl-1-azaspiro[4.5]decan-2-one
Uniqueness
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
78877-18-6 |
|---|---|
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
1-benzyl-1-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C16H21N/c1-3-8-15(9-4-1)14-17-13-7-12-16(17)10-5-2-6-11-16/h1,3-5,8-10H,2,6-7,11-14H2 |
Clave InChI |
JOLDDGFNJHXFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC2(C1)CCCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


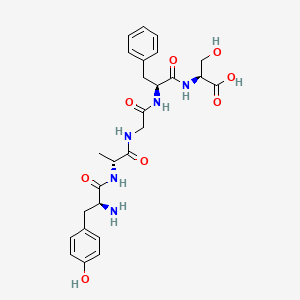
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
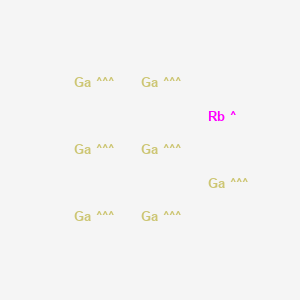


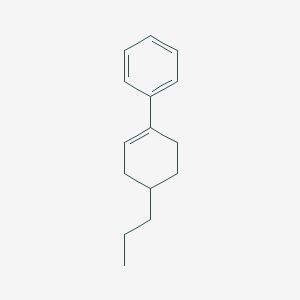


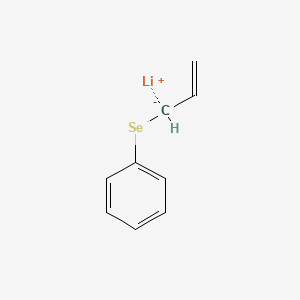


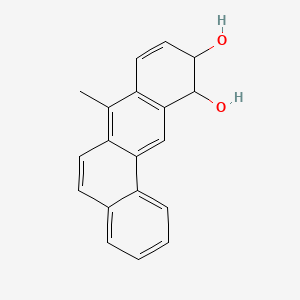
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
